molecular formula C15H17ClFN B2577477 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride CAS No. 2309466-88-2

3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

Cat. No. B2577477
CAS RN: 2309466-88-2
M. Wt: 265.76
InChI Key: WBKXMULXFUACEP-UHFFFAOYSA-N
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Description

3-Fluorophenyl compounds are commonly used in organic synthesis . They are typically colorless to light yellow or light beige crystalline substances . They are soluble in organic solvents and insoluble in water .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a common method used in the synthesis of fluorophenyl compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various methods such as X-ray diffraction and Density Functional Theory (DFT) . The structure of these compounds typically consists of a phenethylamine core that includes a phenyl ring, ethyl chain, a terminal amino (NH2) group, and a methyl substitution at Rα .


Chemical Reactions Analysis

Fluorophenyl compounds are often used as reactants in organic synthesis . They can undergo various chemical reactions, including protodeboronation .


Physical And Chemical Properties Analysis

These compounds typically have a low melting point and are moderately lipophilic . They also have a weak basicity and are relatively small molecules, which makes them good candidates for transdermal infusion .

Scientific Research Applications

Fluorescence Enhancement in Histochemical Reactions

One study focused on how hydrochloric acid catalyzes the formation of fluorophores in histochemical reactions involving formaldehyde and phenylethylamines. This process significantly enhances the fluorescence yield of compounds like 3-methoxy-4-hydroxyphenylethylamine, demonstrating the compound's utility in distinguishing between structurally related compounds based on their reactivity in condensation reactions (Björklund & Stenevi, 1970).

Novel Synthesis Methods

Another area of research involves the novel synthesis of 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, through a convenient and rapid three-step reaction sequence. This synthesis pathway highlights the chemical versatility and the potential for creating derivatives with varied biological activities (Anderson, Burks, & Harruna, 1988).

Role in Organic Light-Emitting Diodes (OLEDs)

The compound has also been explored in the context of organic electronics, specifically in the development of new host materials for phosphorescent OLEDs. A study described the design and synthesis of a bipolar phenanthroimidazole derivative that exhibits high efficiency and low efficiency roll-off at high brightness, suggesting potential applications in electronic displays and lighting (Liu et al., 2016).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of designer stimulants has included 3-fluorophenmetrazine (3-FPM), a compound related to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride. Studies have developed methods for detecting 3-FPM in biological samples, providing foundational knowledge for understanding its pharmacological profile and potential risks (Grumann et al., 2019).

Photodehalogenation Studies

Additionally, the photodehalogenation of phenyl halides, including those related to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride, has been investigated. This research provides insights into the generation of phenyl cations and benzyne intermediates, potentially contributing to the development of new synthetic methodologies in organic chemistry (Protti et al., 2012).

Mechanism of Action

Safety and Hazards

Safety data sheets indicate that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also classified as flammable liquids .

properties

IUPAC Name

3-(3-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN.ClH/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13;/h1-8,11,15H,9-10,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKXMULXFUACEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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